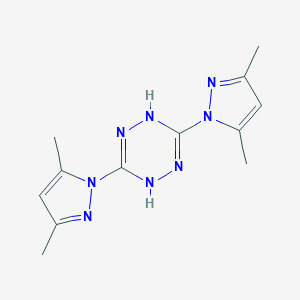

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

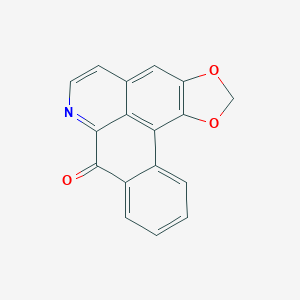

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through a one-pot, three-component process. This involves heating a mixture of 1,2-dihydro-3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, aldehydes, and dimedone with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding excellent yields (Adib et al., 2014). The crystal structure and synthesis mechanism of this compound involve molecular nucleophilic addition and intramolecular nucleophilic substitution reactions (Zhang et al., 2014).

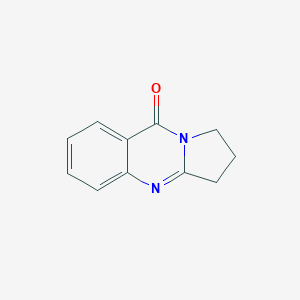

Molecular Structure Analysis

The molecular structure of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine has been determined using X-ray single crystal diffraction. This compound acts as an intermediate in the formation of s-tetrazine, and its structure is pivotal for understanding the synthesis mechanism (Zhang et al., 2014).

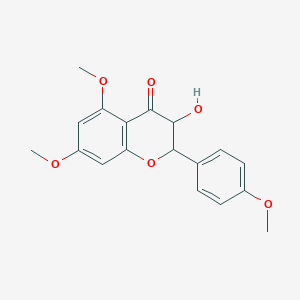

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Diels-Alder reactions with an inverse electron demand, forming a range of cyclic heterodiene systems. The electron-withdrawing substituents in the pyrazole rings can significantly influence the rate of these cycloadditions (Rusinov et al., 2000).

Physical Properties Analysis

The physical properties of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine, including its crystal structure and thermal decomposition properties, have been extensively studied. These properties are crucial for understanding its stability and behavior under various conditions (Zhang et al., 2014).

Chemical Properties Analysis

The compound's reactivity in various chemical contexts, such as its behavior in the presence of different reagents and under various reaction conditions, demonstrates its versatile chemical properties. This includes its participation in cycloaddition reactions and its role as a precursor in the synthesis of other chemical compounds (Rusinov et al., 2000).

Aplicaciones Científicas De Investigación

Synthesis Techniques

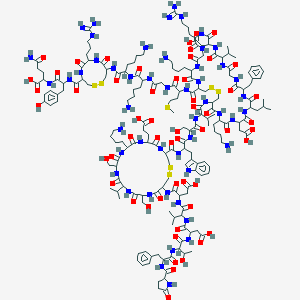

Researchers have developed methods for synthesizing related compounds through one-pot, three-component processes under solvent-free conditions. These methods involve heating a mixture of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with other reagents, resulting in compounds with potential for various applications (Adib et al., 2014).

Chemical Transformations

Studies have investigated the chemical transformations of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazines, revealing reactions with aliphatic alcohols and water that lead to new molecular structures. These reactions expand the utility of the compound in synthesizing diverse tetrazines with varied properties (Ishmetova et al., 2009).

Structural Analysis

Research on the crystal structure and synthesis mechanism has provided insights into the precursor role of related compounds in the production of s-tetrazines. This foundational work aids in understanding the material's properties and potential applications in material science (Zhang et al., 2014).

Thermal Stability

The thermal stability of 3,6-disubstituted 1,2,4,5-tetrazines, synthesized from similar compounds, has been characterized, highlighting their potential in applications requiring high thermal resistance. This includes their use in materials science, particularly in areas demanding materials that can withstand high temperatures without decomposing (Klapoetke et al., 2013).

Energetic Materials

The compound and its derivatives have been explored for use in energetic materials. Research into synthesizing high-nitrogen content compounds from tetrazine derivatives emphasizes the potential of these materials in applications requiring high energy density with lower sensitivity, such as propellants and explosives (Saikia et al., 2009).

Safety And Hazards

The safety and hazards of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H315, H319, and H228 . The precautionary statements include P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Propiedades

IUPAC Name |

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBAVOCGMVJPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)